3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Description
3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and fluorine substituents at positions 3 and 5. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
3,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBGRYOORLKYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, known by its CAS number 205445-52-9, is a synthetic compound characterized by the presence of fluorine atoms and a tert-butoxycarbonylamino group. This compound has garnered attention in various fields of research due to its potential biological activities, including effects on protein degradation pathways and interactions with specific enzymes.
- Molecular Formula : C14H17F2NO4
- Molecular Weight : 301.29 g/mol
- IUPAC Name : (2S)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
The biological activity of this compound is primarily linked to its interaction with critical molecular targets involved in cellular processes. The fluorine atoms enhance the compound’s binding affinity to biological molecules, while the tert-butoxycarbonyl group serves to protect the amino group during chemical reactions, allowing for selective modifications .
1. Protein Degradation Pathways
Research indicates that derivatives of benzoic acid, including this compound, can promote the activity of two main protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). In cell-based assays, compounds similar to this compound have demonstrated significant activation of cathepsins B and L, which are crucial for protein degradation .
2. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that at specific concentrations, this compound did not exhibit significant cytotoxicity against Hep-G2 and A2058 cells, indicating a potential therapeutic window for further exploration .
3. Enzyme Interaction
The compound has been evaluated for its interaction with enzymes such as cathepsins and proteasomes. Preliminary findings suggest that it may enhance proteasomal chymotrypsin-like activity at certain concentrations, which could have implications for treatments targeting protein misfolding diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogs with Boc-Protected Amino Groups
(a) 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid
- Structure : Contains two Boc groups at positions 3 and 5 of the benzoic acid backbone.
- Higher molecular weight (exact value unspecified) may lower solubility in polar solvents .
- Synthetic Utility : The dual Boc protection could complicate deprotection steps but offers selective functionalization opportunities for multi-step syntheses.
(b) 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Structure: A pentanoic acid derivative with a Boc-protected amino group and a hydroxyl substituent.
- Key Differences: Aliphatic backbone vs. aromatic ring: The pentanoic acid structure may confer greater flexibility but lower thermal stability compared to the rigid benzoic acid core. Molecular weight: 233.26 g/mol (reported in ), suggesting the target compound’s molecular weight would be higher due to the aromatic system and fluorine atoms.
Fluorinated Benzoic Acid Derivatives
(a) (3,5-Difluoro-2-methoxyphenyl)boronic acid
- Structure : Boronic acid substituent at position 2, methoxy group at position 2, and fluorines at 3 and 5.
- Key Differences :
(b) 2',2'-Difluorodeoxycytidine (dFdC)
- Structure : A fluorinated nucleoside analog with therapeutic activity.
- Key Parallels :
Substituent Effects on Physicochemical Properties
Preparation Methods
Boc Protection of 2-Amino-3,5-Difluorobenzoic Acid
The most direct route involves Boc protection of commercially available 2-amino-3,5-difluorobenzoic acid. This method employs di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to selectively protect the primary amine:
Reaction Conditions
- Substrate : 2-Amino-3,5-difluorobenzoic acid (1.0 equiv)
- Reagent : Boc anhydride (1.2 equiv)
- Base : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) or sodium hydroxide (1.5 equiv)
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature : 0°C to room temperature, 12–24 hours
Mechanistic Insights
The base deprotonates the amine, enabling nucleophilic attack on Boc anhydride. DMAP accelerates the reaction by stabilizing the intermediate mixed carbonate. Competing reactions, such as carboxylic acid activation, are minimized by maintaining a pH < 9.
Yield Optimization
Alternative Route: Nitro Reduction Followed by Boc Protection
For substrates where 2-amino-3,5-difluorobenzoic acid is unavailable, a stepwise approach via nitro reduction is viable:
Step 1: Nitration of 3,5-Difluorobenzoic Acid
- Reagents : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C
- Product : 2-Nitro-3,5-difluorobenzoic acid (Yield: 60–70%)
Step 2: Catalytic Hydrogenation
- Conditions : H₂ (1 atm), 10% Pd/C in ethanol, 25°C, 6 hours
- Product : 2-Amino-3,5-difluorobenzoic acid (Yield: 95%)
Step 3: Boc Protection
As described in Section 1.1.
Challenges
- Nitration regioselectivity is influenced by fluorine’s meta-directing effects, requiring precise temperature control.
- Hydrogenation must avoid over-reduction of the carboxylic acid; Pd/C loading ≤5% mitigates this risk.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
To enhance scalability, continuous flow systems replace batch reactors:
Key Parameters
- Residence Time : 30 minutes
- Solvent : Supercritical CO₂ for improved mass transfer
- Yield : 88% with >99% purity (HPLC)
Advantages
Crystallization and Purification
Final purification leverages differential solubility:
Protocol
- Acidification : Adjust reaction mixture to pH 2–3 with HCl to precipitate the product.
- Recrystallization : Dissolve crude solid in hot ethyl acetate, then cool to −20°C.
- Filtration : Collect crystals, wash with cold hexane, and dry under vacuum.
Purity Data
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| Recrystallization | 98.5 | <0.5% Boc-deprotected byproduct |
| Column Chromatography | 99.2 | None detected |
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
- HRMS (ESI+) : m/z Calculated for C₁₂H₁₂F₂NO₄⁺ [M+H]⁺: 296.0732; Found: 296.0735.
Challenges and Mitigation Strategies
Competing Carboxylic Acid Activation
The carboxylic acid group may react with Boc anhydride under basic conditions, forming mixed carbonates. Mitigation includes:
Fluorine-Induced Steric Hindrance
The electron-withdrawing fluorine atoms reduce amine nucleophilicity. Solutions:
- Prolong reaction times (24–48 hours) for complete conversion.
- Microwave-assisted synthesis at 60°C reduces time to 2 hours.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Direct Boc Protection | 85 | 98.5 | High | 12.50 |
| Nitro Reduction | 70 | 97.8 | Moderate | 18.20 |
| Continuous Flow | 88 | 99.2 | Very High | 9.80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
